gamma-Decalactone

説明

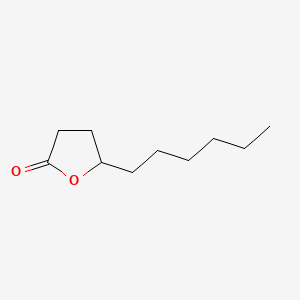

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Pathways

De novo biosynthesis of γ-lactones involves microorganisms converting simple substrates like carbohydrates into fatty acids, followed by further enzymatic modifications and shortening through β-oxidation. researchgate.net An efficient microorganism for de novo lactone biosynthesis requires the ability to convert carbohydrates into fatty acids, possess the genetic machinery to convert fatty acids into lactones, and shorten hydroxy fatty acids via the β-oxidation pathway. researchgate.net

Enzymatic Hydroxylation of Fatty Acids

Enzymatic hydroxylation of fatty acids is a key step in the de novo biosynthesis of γ-lactones. This process introduces a hydroxyl group onto the fatty acid chain, creating a hydroxy fatty acid that serves as a precursor for lactone formation. nih.govacs.org Cytochrome P450 (CYP) enzymes, particularly self-sufficient CYPs, are known to catalyze the hydroxylation of fatty acids, offering a green alternative to chemical synthesis. mdpi.comscispace.com These enzymes can perform regio- and stereoselective hydroxylation at various positions along the fatty acid chain, including in-chain positions crucial for γ-lactone formation. mdpi.comscispace.com For instance, some CYPs have been shown to hydroxylate decanoic acid at the C5 position, leading to the formation of δ-decalactone after lactonization. scispace.com While much research has focused on biotransformation from pre-existing hydroxy fatty acids, understanding the enzymes responsible for the initial hydroxylation in de novo pathways is vital. nih.gov

Role of Lipoxygenases, Epoxygenases/Epoxyhydrolases, and Hydratases

Lipoxygenases, epoxygenases/epoxyhydrolases, and hydratases are enzymatic activities suggested to be involved in the introduction of the hydroxyl group into fatty acid precursors during lactone biosynthesis. mdpi.com While the precise mechanisms for γ-decalactone synthesis in all organisms are not fully elucidated, these enzymes play a role in generating the necessary oxygenated fatty acid derivatives that enter the β-oxidation pathway. mdpi.com For example, hydratases can catalyze the hydration of unsaturated fatty acids, and lipoxygenases can introduce hydroperoxide groups, which can subsequently be converted to hydroxyl groups. acs.orgnih.govnih.gov Epoxygenases form epoxide intermediates, which can then be hydrolyzed by epoxyhydrolases to yield diols or hydroxy fatty acids. mdpi.comresearchgate.netresearchgate.net Studies on the biosynthesis of other lactones, such as γ-dodecalactone, have indicated the involvement of 10-hydratase, 9,10-epoxygenase, and/or 10-lipoxygenase activities in generating hydroxy fatty acids from oleic or linoleic acid. mdpi.com

Biotransformation Mechanisms and Precursors

Biotransformation is a widely used method for γ-decalactone production, involving the microbial conversion of an immediate precursor, typically a hydroxy fatty acid, added to the fermentation medium. nih.govmdpi.com This approach is often preferred for industrial production due to potentially higher yields compared to de novo synthesis. mdpi.com

Ricinoleic Acid as the Primary Substrate

Ricinoleic acid (12-hydroxy-9-octadecenoic acid) is the most commonly used and effective primary substrate for the biotechnological production of γ-decalactone. tandfonline.comjmbfs.orgmdpi.comresearchgate.netmdpi.com It is the main component, typically accounting for about 80-90%, of castor oil obtained from the seeds of Ricinus communis. tandfonline.comresearchgate.netmdpi.commdpi.comnih.govambujasolvex.comjst.go.jp The use of ricinoleic acid as a precursor leverages the ability of certain microorganisms, particularly yeasts like Yarrowia lipolytica and Candida species, to metabolize this hydroxy fatty acid through the β-oxidation pathway. jmbfs.orgmdpi.commdpi.comresearchgate.netmdpi.com

Hydrolysis of Castor Oil to Ricinoleic Acid

Before being utilized by microorganisms for γ-decalactone production, the triglycerides in castor oil must be hydrolyzed to release free ricinoleic acid. google.comresearchgate.netambujasolvex.comnih.govnih.gov This hydrolysis can be achieved through various methods, including alkaline hydrolysis or enzymatic hydrolysis using lipases. ambujasolvex.comjst.go.jpaip.org Enzymatic hydrolysis is often considered a greener and more effective method, capable of achieving high conversion rates of castor oil to ricinoleic acid under mild conditions. jst.go.jpaip.org

Here is a table summarizing typical conditions and outcomes for castor oil hydrolysis:

| Method | Conditions | Key Features | Conversion Rate | Source |

| Alkaline Hydrolysis | High temperature (e.g., 150 °C), alkali concentration | Can result in impurities and by-products | Not specified | aip.org |

| Enzymatic Hydrolysis | Mild temperature (e.g., 35–45 °C), lipase (B570770) enzyme | Milder conditions, potentially higher purity | Up to 96.2% | jst.go.jpaip.org |

Ricinoleyl-CoA Formation

Following the release of ricinoleic acid through hydrolysis, it is activated to form ricinoleyl-CoA. This thioester is the actual substrate that enters the β-oxidation pathway within the microorganism. nih.govnih.govoup.com The formation of the acyl-CoA ester is a prerequisite for the subsequent enzymatic steps of β-oxidation, which progressively shorten the fatty acid chain. nih.gov This activation step requires coenzyme A and energy, typically in the form of ATP.

The ricinoleyl-CoA then undergoes sequential cycles of β-oxidation. Each cycle involves a series of enzymatic reactions that remove two carbon atoms from the carboxyl end of the fatty acid chain, generating acetyl-CoA and a shortened acyl-CoA. tandfonline.comjmb.or.krmdpi.comresearchgate.netcore.ac.uk For ricinoleic acid, which has an 18-carbon chain with a hydroxyl group at position 12, four cycles of β-oxidation are required to yield 4-hydroxydecanoic acid (a 10-carbon hydroxy fatty acid). tandfonline.comjmb.or.krmdpi.commdpi.com The presence of the hydroxyl group on ricinoleic acid at a specific position is crucial, as its location dictates the position of the hydroxyl group in the resulting shorter hydroxy fatty acid after β-oxidation. The 4-hydroxydecanoic acid intermediate then undergoes spontaneous intramolecular cyclization under acidic conditions to form γ-decalactone. mdpi.comresearchgate.netmdpi.com

The β-oxidation pathway in yeasts like Yarrowia lipolytica involves enzymes such as acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and a thiolase. mdpi.com The efficiency of this pathway and the activity of these enzymes significantly influence the yield of γ-decalactone. mdpi.comnih.govcore.ac.uk

Here is a simplified representation of the β-oxidation of ricinoleyl-CoA leading to the γ-decalactone precursor:

| Step | Enzyme(s) Involved | Outcome |

| 1st β-oxidation cycle | Acyl-CoA oxidase, Multifunctional enzyme, Thiolase | Removal of 2 carbons, shortened acyl-CoA |

| 2nd β-oxidation cycle | Acyl-CoA oxidase, Multifunctional enzyme, Thiolase | Removal of 2 carbons, shortened acyl-CoA |

| 3rd β-oxidation cycle | Acyl-CoA oxidase, Multifunctional enzyme, Thiolase | Removal of 2 carbons, shortened acyl-CoA |

| 4th β-oxidation cycle | Acyl-CoA oxidase, Multifunctional enzyme, Thiolase | Removal of 2 carbons, 4-hydroxydecanoyl-CoA |

The 4-hydroxydecanoyl-CoA is then converted to 4-hydroxydecanoic acid, which cyclizes to γ-decalactone. mdpi.comresearchgate.netmdpi.com

Enzymatic Steps: Acyl-CoA Oxidase, Multifunctional Hydratase/Dehydrogenase, Thiolase

Lactonization (Intramolecular Esterification)

Microorganismal Production Systems

Microorganisms, particularly yeasts, are widely used for the biotechnological production of γ-Decalactone through the biotransformation of fatty acids like ricinoleic acid. researchgate.netmdpi.comjmb.or.kr This method allows for the production of natural and optically active γ-Decalactone. researchgate.netmdpi.com

Yeast Strains as Primary Producers

Several yeast species have been identified as capable of synthesizing γ-Decalactone from ricinoleic acid or its esters, demonstrating the necessary β-oxidation and reduction of unsaturated bonds. tandfonline.comjmb.or.krmdpi.comtandfonline.com

Yarrowia lipolytica is a widely studied and frequently used yeast species for the biotransformation of ricinoleic acid to γ-Decalactone, known for its high efficiency. mdpi.comjmb.or.krmdpi.comnih.gov This yeast is characterized by its ability to grow on hydrophobic substrates and possesses efficient lipases, cytochrome P450s, and acyl-CoA oxidase. nih.gov

Research on Yarrowia lipolytica strains like W29 and MTLY40-2p has shown varying production capacities. In batch cultures, the mutant strain MTLY40-2p produced significantly more γ-Decalactone (5.5 ± 0.16 g/L) compared to the wild-type strain W29 (1.8 ± 0.03 g/L) when grown in flasks with 10% castor oil. tandfonline.com The mutant strain also showed no ability to degrade the produced γ-Decalactone, unlike the wild-type strain where reutilization was observed. tandfonline.com Cultivation in a bioreactor resulted in lower biomass and lactone concentration compared to flask cultures for both strains. tandfonline.com

Another strain, Yarrowia lipolytica CCMA 0242, showed higher growth and γ-Decalactone production in castor oil compared to glycerol. nih.gov Its production was better at an initial pH of 6. nih.govresearchgate.net Y. lipolytica CCMA 0357 showed a maximum production of 3.5 g/L in castor oil. tandfonline.comnih.govresearchgate.net Y. lipolytica KKP379 has also been used for γ-Decalactone synthesis from castor oil. mdpi.com Genetically modified strains of Y. lipolytica have been developed to improve γ-Decalactone production, with some mutants producing significantly higher yields than wild-type strains. nih.gov

The production of γ-Decalactone by Y. lipolytica occurs primarily during the logarithmic growth phase. tandfonline.com Factors like aeration and mixing intensity also influence production, with optimal mixing speeds improving oxygen transfer and contributing to higher yields. mdpi.com

Lindnera saturnus, particularly strain CCMA 0243, has been investigated as an alternative producer of γ-Decalactone. nih.govresearchgate.net This yeast has shown the ability to convert castor oil to γ-Decalactone. nih.gov

Studies comparing Lindnera saturnus CCMA 0243 and Yarrowia lipolytica CCMA 0242 under the same fermentation conditions using 30% castor oil showed that L. saturnus CCMA 0243 produced more γ-Decalactone (512.5 mg/L at 96 h) than Y. lipolytica CCMA 0242 (214.8 mg/L at 96 h). nih.govresearchgate.net L. saturnus CCMA 0243 also demonstrated a high potential for γ-Decalactone production from crude glycerol, achieving a concentration of 5.8 g/L, whereas Y. lipolytica CCMA 0357 showed lower production in crude glycerol. tandfonline.comnih.govresearchgate.net Optimal initial pH for γ-Decalactone production by L. saturnus CCMA 0243 was found to be 5. nih.govresearchgate.net

Species within the genus Sporidiobolus are also known to produce γ-Decalactone. tandfonline.comjmb.or.krsphinxsai.com Notable species include Sporidiobolus salmonicolor, S. ruinenii, S. johnsonii, S. pararoseus, and S. odorus. researchgate.netnih.govnih.gov

Sporidiobolus salmonicolor has been used for γ-Decalactone production from castor oil. sphinxsai.com Studies with Sporidiobolus salmonicolor MTCC 485 have shown that UV-mutated strains can exhibit enhanced production compared to the wild type. For instance, the UV3 mutant strain produced 81.9 mg/L of γ-Decalactone, which was 33% higher than the wild strain's maximum production of 62.2 mg/l. Optimal conditions for Sporidiobolus salmonicolor MTCC 485 included an incubation time of 72 hours and a pH of 6.5. sphinxsai.com Immobilized S. salmonicolor cells have also shown higher γ-Decalactone yields compared to free cells. researchgate.net

Sporidiobolus ruinenii has been shown to produce both γ-Decalactone and its precursor, 4-hydroxydecanoic acid, during the bioconversion of ricinoleic acid. Acidification of the reaction medium before extraction can increase the concentration of lactone in the aqueous phase when using Sporidiobolus ruinenii. mdpi.com Sporobolomyces odorus has also been identified as suitable for the biotransformation of ricinoleic acid to γ-Decalactone. tandfonline.comresearchgate.net

Species belonging to the genus Candida were among the first microorganisms reported to produce lactones from the catabolism of ricinoleic acid, with early research suggesting that γ-Decalactone was derived from 4-hydroxydecanoic acid. mdpi.comjmb.or.kr

Candida tropicalis was identified as a yeast capable of producing γ-Decalactone as early as 1963. mdpi.com Candida sorbophila has been found to efficiently produce and accumulate γ-hydroxydecanoic acid and/or optically active γ-Decalactone in culture media containing high concentrations of castor oil, its hydrolysate, ricinoleic acid, or lesquerolic acid, without the need for emulsifiers or pH adjusters. google.com Heating the obtained γ-hydroxydecanoic acid under acidic conditions can easily produce optically active γ-Decalactone. google.com

Besides the prominent yeast genera, other microorganisms have been explored for their potential in γ-Decalactone production. tandfonline.comjmb.or.kr

The genus Pichia includes species capable of producing γ-Decalactone. tandfonline.comjmb.or.kr Pichia guilliermondii has been shown to produce γ-Decalactone in the presence of methyl ricinoleate (B1264116), with the process involving the induction of β-oxidation activities. researchgate.netoup.com Methyl ricinoleate appears to be an inducer of β-oxidation and likely the substrate for γ-Decalactone production in this species. oup.com

Rhodotorula species, particularly Rhodotorula glutinis and Rhodotorula aurantiaca, have also been identified as suitable for the biotransformation of ricinoleic acid to γ-Decalactone. tandfonline.comnotulaebotanicae.rojmb.or.krnih.gov A psychrophilic strain of Rhodotorula aurantiaca (A19) isolated near the Antarctic Station was selected for its ability to grow and produce γ-Decalactone at low temperatures. researchgate.netresearchgate.netnih.gov This strain achieved a high γ-Decalactone production of 5.8 g/l in flasks at 14°C and initial pH 7.0 with 20 g/l castor oil, and 6.6 g/l in a fermentor. researchgate.netresearchgate.netnih.gov This suggests that the ability to synthesize γ-Decalactone can be strain-specific within Rhodotorula. researchgate.net

While Sporobolus is mentioned as a genus capable of producing γ-Decalactone tandfonline.comtandfonline.com, detailed research findings specifically on Sporobolus species other than those already covered under Sporidiobolus were not prominently found in the provided search results. However, it is listed among the genera known for this biotransformation. tandfonline.comjmb.or.krtandfonline.com

Here is a data table summarizing some of the production data for different yeast strains:

| Yeast Species | Strain | Substrate | Conditions | γ-Decalactone Concentration | Reference |

| Yarrowia lipolytica | MTLY40-2p | Castor oil (10%) | Flask, Batch culture | 5.5 ± 0.16 g/L | tandfonline.com |

| Yarrowia lipolytica | W29 | Castor oil (10%) | Flask, Batch culture | 1.8 ± 0.03 g/L | tandfonline.com |

| Yarrowia lipolytica | CCMA 0242 | Castor oil (30%) | Batch/Fed-batch fermentation | 214.8 mg/L (at 96 h) | nih.govresearchgate.net |

| Yarrowia lipolytica | CCMA 0357 | Castor oil | - | 3.5 g/L | tandfonline.comnih.govresearchgate.net |

| Lindnera saturnus | CCMA 0243 | Castor oil (30%) | Batch/Fed-batch fermentation, initial pH 5 | 512.5 mg/L (at 96 h) | nih.govresearchgate.net |

| Lindnera saturnus | CCMA 0243 | Crude glycerol | - | 5.8 g/L | tandfonline.comnih.govresearchgate.net |

| Sporidiobolus salmonicolor | MTCC 485 (Wild) | Castor oil | Batch culture | 62.2 mg/l (at 96 h) | |

| Sporidiobolus salmonicolor | MTCC 485 (UV3) | Castor oil | Batch culture | 81.9 mg/l (at 96 h) | |

| Sporidiobolus salmonicolor | CCRC 21975 (Immobilized) | Ricinoleic acid | 5 days fermentation | ~131.8 mg l-1 | researchgate.net |

| Sporobolomyces odorus | - | Ricinoleic acid | - | ~71.8 mg/l | researchgate.net |

| Rhodotorula aurantiaca | A19 (Psychrophilic) | Castor oil (20 g/l) | Flask, 14°C, pH 7.0 | 5.8 g/l | researchgate.netresearchgate.netnih.gov |

| Rhodotorula aurantiaca | A19 (Psychrophilic) | Castor oil | Fermentor | 6.6 g/l | researchgate.netresearchgate.netnih.gov |

Candida species

Enzymatic Biocatalysis using Alcohol Dehydrogenases

Enzymatic biocatalysis using alcohol dehydrogenases (ADHs) can be employed for the synthesis of optically active gamma-decalactone. ADHs catalyze the oxidation of corresponding racemic primary-secondary diols, such as decane-1,4-diol, to produce enantiomerically enriched gamma-decalactones. nih.govresearchgate.net Studies have shown that different alcohol dehydrogenases, including those from horse liver (HLADH) and recombinant ADHs in Escherichia coli, can effectively catalyze this oxidation. nih.govresearchgate.net The enantiomeric excess of the resulting this compound can vary depending on the specific enzyme and reaction conditions used. nih.govresearchgate.net For instance, HLADH and certain Pichia ADHs (PADH I and PADH II) have been shown to yield the (-)-(S)-isomer of this compound with varying enantiomeric excess, while PADH III and yeast ADH (YADH) can lead to a predominance of the (+)-(R) enantiomer. nih.gov

Table 1: Enzymatic Oxidation of Racemic Decane-1,4-diol to this compound using Different Alcohol Dehydrogenases

| Enzyme | Product Enantiomer | Enantiomeric Excess (ee) |

| HLADH | (-)-(S) | 18–30% |

| PADH I | (-)-(S) | 18–30% |

| PADH II | (-)-(S) | 18–30% |

| PADH III | (+)-(R) | 8–53% (up to 80% in preparative scale) nih.govresearchgate.net |

| YADH | (+)-(R) | 8–53% |

Note: Data compiled from enzymatic oxidation studies of racemic decane-1,4-diol. nih.govresearchgate.net

Genetics and Molecular Biology of Production

The genetic and molecular basis of this compound production has been investigated in various organisms, including yeast and plants.

Gene Loci and Gene Dosage Effects on Production (e.g., FaFAD1 in Strawberry)

In strawberries (Fragaria × ananassa), the presence or absence of this compound is largely determined by a single locus, FaFAD1. rosbreed.orgresearchgate.net This gene encodes an omega-6 fatty acid desaturase, an enzyme crucial for the biosynthesis of this compound. rosbreed.orgbiorxiv.org The FaFAD1 gene is specifically expressed in ripe strawberry fruits, and its expression levels correlate with the presence of this compound. rosaceae.orgresearchgate.net Research indicates that there is a gene dosage effect on this compound production in octoploid strawberry, meaning the number of copies of the FaFAD1 gene can influence the amount of this compound produced. researchgate.netfrontiersin.org A marker, qFaFAD1, has been developed within the FaFAD1 sequence and is 100% accurate at detecting the presence or absence of the gene, which is associated with the fruity aroma conferred by this compound. rosbreed.org

Table 2: Relationship between FaFAD1 Genotype and this compound Production in Strawberry

| FaFAD1 Genotype (Presence/Absence) | This compound Production | Associated Aroma |

| Absent | No production | No fruity aroma |

| Present | Production occurs | Fruity aroma |

Note: Based on studies of the FaFAD1 locus in strawberry. rosbreed.orgresearchgate.net

Genetic Engineering Strategies for Enhanced Production

Genetic engineering has been employed to enhance this compound production in microbial hosts, particularly in the yeast Yarrowia lipolytica. core.ac.uktandfonline.comnih.gov These strategies often focus on manipulating key enzymes and pathways involved in fatty acid metabolism and lactone biosynthesis.

Manipulation of Beta-Oxidation Pathway Enzymes (e.g., POX genes, Aox activity)

The beta-oxidation pathway in Y. lipolytica involves a family of acyl-CoA oxidases (Aox) encoded by POX genes (POX1 to POX6). core.ac.uktandfonline.com These enzymes play a critical role in the degradation of fatty acids, including the conversion of ricinoleic acid to the this compound precursor. nih.govtandfonline.com Manipulation of POX genes can significantly impact this compound production. For instance, disrupting POX1 has been shown to increase beta-oxidation activity but decrease this compound production. core.ac.uk Conversely, modifying the expression of other POX genes, such as overexpressing POX2 and disrupting POX3, has led to increased this compound production and reduced its degradation. core.ac.ukmdpi.comresearchgate.net The specific roles of individual Aox enzymes, particularly their chain-length specificity, are important considerations for metabolic engineering. core.ac.uknih.gov

Overexpression of Lipase Genes (e.g., LIP2)

When using substrates like castor oil for this compound production, the hydrolysis of the oil into free fatty acids (such as ricinoleic acid) is a crucial initial step. tandfonline.compsu.edu Lipase enzymes are responsible for this hydrolysis. mdpi.com Overexpression of lipase genes, such as LIP2 in Y. lipolytica, which encodes the main extracellular lipase, has been demonstrated to increase the rate of this compound production. core.ac.ukresearchgate.netpsu.edu This is attributed to improved access to the substrate (ricinoleic acid) for the subsequent beta-oxidation pathway. psu.edu

Alcohol Acyltransferases (AATs) in Lactone Biosynthesis

Alcohol acyltransferases (AATs) are enzymes that catalyze the formation of esters by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov While AATs are primarily known for their role in ester biosynthesis, studies suggest they may also be involved in the final step of gamma-lactone biosynthesis, which involves the internal esterification of a hydroxyacyl-CoA. nih.govashs.orgresearchgate.net In peach (Prunus persica), where this compound is a key aroma compound, several AAT genes have been identified. nih.govashs.orgresearchgate.net Research indicates that one specific AAT, PpAAT1, is highly expressed during this compound formation in peach fruit and can catalyze its formation. ashs.orgresearchgate.netresearchgate.net Functional characterization of different peach AATs has shown that PpAAT1 is a more efficient enzyme for this compound biosynthesis compared to other AATs in peach. ashs.orgresearchgate.net

Table 3: Role of Peach AATs in this compound Biosynthesis

| Peach AAT Gene | Expression during γ-Decalactone Formation | Catalytic Activity for γ-Decalactone Formation |

| PpAAT1 | Highly expressed | Efficient catalyst |

| Other PpAATs | Varying expression | Less efficient or no significant activity |

Note: Based on studies of Alcohol Acyltransferases in peach fruit. ashs.orgresearchgate.netresearchgate.net

CRISPR-based Approaches in Flavor Improvement

CRISPR-based genome editing has emerged as a powerful tool for manipulating metabolic pathways to enhance the production of flavor compounds like γ-decalactone researchgate.netnih.gov. This technology allows for targeted modifications to genes involved in biosynthesis and degradation pathways, offering a precise approach to strain optimization and flavor improvement bio-conferences.orgmdpi.com.

In Yarrowia lipolytica, CRISPR/Cas9 has been utilized to specifically knock out the POX3 gene bio-conferences.orgresearchgate.net. The POX3 gene is one of the six POX genes encoding acyl-CoA oxidases involved in γ-decalactone metabolism bio-conferences.org. Studies have shown that knocking out the POX3 gene can significantly reduce the degradation of γ-decalactone within yeast cells, thereby improving production efficiency bio-conferences.org. Research has demonstrated that the knockout of the POX3 gene in Y. lipolytica can lead to a substantial increase in γ-decalactone yield bio-conferences.org. For instance, one study reported a 4.4-times increase in γ-decalactone when the POX3 gene was knocked out bio-conferences.org. Further metabolic engineering, combining POX3 knockout with overexpression of the ACO2 gene, resulted in an even higher yield, increasing from 0.90 g/L to 3.30 g/L bio-conferences.org.

CRISPR/Cas9 has also been applied in fruit crops to improve flavor, including traits related to γ-decalactone content researchgate.netnih.gov. In peaches (Prunus persica), γ-decalactone is a key contributor to the characteristic aroma oup.comnih.gov. Research comparing high- and low-aroma peach cultivars identified that amino acid substitutions in the PpAAT1 enzyme were responsible for lower γ-decalactone levels oup.comnih.gov. Using CRISPR/Cas9 to generate loss-of-function mutations in PpAAT1 in a high-aroma peach cultivar resulted in significantly lower γ-decalactone content in the fruits, confirming the enzyme's crucial role in its biosynthesis oup.comnih.gov. This demonstrates the potential of CRISPR-based editing to directly impact γ-decalactone levels and thus fruit flavor researchgate.netoup.comnih.gov.

The application of CRISPR/Cas9 in these studies provides a genetic engineering strategy to optimize microbial production strains and improve flavor profiles in crops by targeting key genes in the γ-decalactone metabolic pathway bio-conferences.orgresearchgate.netoup.comnih.gov.

Detailed Research Findings:

Studies employing CRISPR/Cas9 for γ-decalactone improvement have yielded specific quantitative results. In Yarrowia lipolytica, the impact of POX3 knockout on γ-decalactone production has been documented.

| Strain Modification | Initial γ-Decalactone Yield (g/L) | Modified γ-Decalactone Yield (g/L) | Fold Increase | Citation |

| POX3 knockout | Not specified | Increased by 4.4 times | 4.4 | bio-conferences.org |

| POX3 knockout + ACO2 overexpression | 0.90 | 3.30 | ~3.67 | bio-conferences.org |

In peach fruits, the effect of PpAAT1 mutations induced by CRISPR/Cas9 on lactone content was also quantified. Compared to control fruits, those with PpAAT1 mutations showed significantly lower levels of γ-decalactone and other lactones nih.gov.

| Fruit Type | γ-Decalactone Level | Citation |

| Control (injected with empty vector) | Baseline levels | nih.gov |

| Fruits with PpAAT1 mutations (CRISPR/Cas9) | Significantly lower | nih.gov |

These findings highlight the effectiveness of CRISPR-based interventions in manipulating γ-decalactone production in both microbial systems and plants, offering avenues for enhancing flavor characteristics bio-conferences.orgoup.comnih.gov.

Process Optimization and Bioreactor Engineering for Enhanced Yields

Fermentation Parameters and Their Influence

Several environmental and operational factors significantly influence the efficiency of microbial γ-decalactone production. These include substrate concentration, pH, temperature, oxygen transfer rate, and redox potential.

Substrate Concentration and Feeding Strategies (Batch vs. Fed-Batch)

The concentration and availability of the carbon substrate, typically ricinoleic acid or castor oil, are critical for γ-decalactone production. High substrate concentrations can lead to increased γ-decalactone production, as observed in studies where higher castor oil concentrations resulted in greater aroma production by Y. lipolytica. nih.gov However, very high concentrations of certain substrates, like ricinoleic acid, can be inhibitory to yeast cell growth. jmbfs.org

Batch fermentation, where all nutrients are provided at the beginning of the process, can lead to substrate inhibition and product accumulation that may become toxic to the cells. core.ac.uk Fed-batch fermentation, which involves the gradual addition of the substrate over time, offers an alternative to overcome substrate inhibition and achieve higher cell densities and product yields. nih.govresearchgate.net This strategy allows for the maintenance of lower, less inhibitory substrate concentrations while continuously supplying the carbon source needed for biotransformation.

Studies comparing batch and fed-batch fermentations for γ-decalactone production by Y. lipolytica have shown varied results. Some research indicates that the production of γ-decalactone can be similar in both batch and fed-batch conditions. nih.gov However, other studies using step-wise fed-batch strategies with intermittent substrate feeding have demonstrated a significant increase in γ-decalactone concentration compared to batch mode, sometimes resulting in a twofold increase. core.ac.uk This suggests that while fed-batch operation can prevent the consumption of γ-decalactone by cells as a carbon source, the optimal feeding strategy is crucial for maximizing accumulation. uminho.pt

pH Regulation

The pH of the fermentation medium plays a vital role in microbial growth and the activity of enzymes involved in the γ-decalactone biosynthesis pathway. The optimal pH for γ-decalactone production can vary depending on the yeast strain. For instance, Yarrowia lipolytica generally shows better γ-decalactone production at an initial pH of 6, while Lindnera saturnus may perform better at an initial pH of 5. nih.gov

Maintaining a stable pH is important, as deviations can affect intracellular pH and metabolism, potentially limiting cell growth and lactone production. mdpi.com Studies have shown that a constant pH at a specific optimal level, such as pH 7 in some Y. lipolytica batch cultures, can be favorable for γ-decalactone synthesis. mdpi.com However, other research indicates that an optimal pH around 6.35 is suitable for Y. lipolytica W29. mdpi.com The acidity of the medium can also influence the production of related lactones and intermediates in the β-oxidation cycle. mdpi.com

Oxygen Transfer Rate (Aeration and Agitation)

Oxygen is essential for the peroxisomal β-oxidation pathway, which is involved in the production of γ-decalactone from fatty acids. nih.govcore.ac.ukmodern-journals.com The oxygen transfer rate (OTR) from the gas phase to the liquid medium is a key factor in optimizing this biotransformation process. core.ac.ukmodern-journals.com OTR is influenced by aeration and agitation rates in the bioreactor. nih.govmodern-journals.com

Increasing aeration and agitation rates generally improves OTR. modern-journals.comuminho.pt However, the relationship between OTR and γ-decalactone production is complex and can vary depending on the microorganism and conditions. Some studies suggest that higher OTR can increase the rate of γ-decalactone production, but may lead to a decrease in the final concentration of the aroma compound. nih.govresearchgate.net This could be due to increased cell hydrophobicity at high aeration rates or the influence of oxygen on enzymes involved in the metabolic pathway, potentially shifting the process towards other products or leading to reconsumption of γ-decalactone. nih.govcore.ac.ukmdpi.comresearchgate.nettandfonline.com

Conversely, some research indicates that lower oxygenation rates can favor increased γ-decalactone production, possibly by inhibiting specific enzymes in the β-oxidation pathway. core.ac.ukresearchgate.net Optimal dissolved oxygen (DO) concentrations need to be determined to balance the need for oxygen in the metabolic pathway with potential negative impacts of excessive oxygenation. Studies have investigated the influence of different constant DO concentrations (e.g., 20%, 30%, 40%, and 50%) on lactone production. uminho.pt Agitation also plays a role beyond oxygen transfer, as very high rates can cause hydrodynamic stress to cells, affecting their viability and metabolism. nih.gov

Impact of Redox Potential

The oxidative state of the culture medium, often expressed as redox potential (Eh), can influence γ-decalactone formation. Oxygen is a key factor influencing the medium's oxidative state. core.ac.uk The redox environment can affect crucial steps in the metabolic pathway leading to γ-decalactone. tandfonline.com

Strain Improvement Methodologies

Strain improvement is a critical aspect of enhancing γ-decalactone production. This involves developing or selecting microbial strains with improved characteristics for the biotransformation process, such as higher substrate tolerance, increased enzyme activity, reduced product inhibition, and minimized production of byproducts or enzymes that degrade γ-decalactone.

Traditional methods of strain improvement include random mutagenesis and screening for overproducing mutants. More advanced methodologies involve genetic engineering to modify metabolic pathways. For example, optimizing the β-oxidation pathway in Yarrowia lipolytica through genetic manipulation can lead to increased γ-decalactone production. mdpi.com This might involve enhancing the activity of enzymes that favor γ-decalactone formation or reducing the activity of enzymes that lead to the formation of unwanted byproducts like 3-hydroxy-γ-decalactone or those that reconsume γ-decalactone. core.ac.ukmdpi.comnih.gov

Identifying and utilizing novel yeast strains with inherent high γ-decalactone production capabilities is also a key strategy. nih.gov Screening microorganisms isolated from various natural sources, such as fruits, can lead to the discovery of new potential strains for industrial production. nih.gov Once potential strains are identified, process optimization techniques like the Taguchi method can be applied to determine the optimal fermentation conditions for maximizing γ-decalactone yield with these specific strains. mdpi.comnih.gov

Cell immobilization is another technique that has been explored for strain improvement and process enhancement. Immobilizing microbial cells can provide protection against environmental changes and inhibitory substances, potentially leading to enhanced substrate utilization, faster fermentation rates, and prolonged cell activity and stability, resulting in increased γ-decalactone production. core.ac.uk

Mutant Strain Development

Developing mutant strains with enhanced gamma-decalactone production capabilities is a key area of research. Studies have focused on modifying microorganisms, particularly yeast strains like Yarrowia lipolytica, to improve their ability to convert substrates and reduce product degradation. tandfonline.comtandfonline.comcore.ac.uklodz.plnih.govmdpi.com

For instance, a mutant strain of Yarrowia lipolytica, MTLY40-2p, demonstrated a significantly higher capacity for this compound synthesis compared to the wild-type strain W29 in flask cultures, producing approximately three times the amount (5.5 ± 0.16 g/L versus 1.8 ± 0.03 g/L). tandfonline.comtandfonline.comproquest.com This mutant strain also showed no degradation of this compound over a 7-day biotransformation period, unlike the wild-type strain where reutilization was observed after the third day. tandfonline.comproquest.comresearchgate.net

Genetic engineering approaches, such as serial knockouts for acyl-CoA oxidase enzymes (Aox1-5), have been employed to increase this compound concentration by preventing its degradation. core.ac.uknih.gov Overexpression of genes like Lip2p, involved in lipase (B570770) activity, has also been shown to increase the this compound production rate. core.ac.uk Protoplast fusion between superior Y. lipolytica mutants has also been explored as a method to improve this compound production. lodz.pl One fusant strain, C3/14, achieved a this compound production of 108.78 mg/L, representing a 618.07% increase over the wild-type strain. lodz.pl

Adaptive Laboratory Evolution

Adaptive Laboratory Evolution (ALE) is an efficient tool for developing microbial strains with improved traits, including enhanced tolerance to toxic compounds and increased production of desired metabolites. researchgate.netdntb.gov.uagoogle.com While the provided search results mention ALE in the context of improving tolerance to substances like ferulic acid and its potential for developing complex traits researchgate.netgoogle.com, specific detailed research findings on the application of ALE solely for improving this compound production in the context of the provided outline points are not explicitly detailed in the snippets. However, the concept of microbial adaptation to aromatic compounds has been explored, suggesting ALE as a potential future research avenue for optimizing lactone production.

Bioreactor Design and Operation

The choice and operation of bioreactors significantly impact the efficiency and yield of this compound biotransformation. mdpi.comnih.govresearchgate.net

Comparison of Flask and Bioreactor Cultures

Studies comparing this compound production in flasks and bioreactors have yielded varying results depending on the strain and conditions used. In one study with Yarrowia lipolytica strains W29 and MTLY40-2p, cultivation in a bioreactor resulted in a lower biomass yield and a lower concentration of lactone compared to flask cultures, regardless of the strain. tandfonline.comtandfonline.comproquest.com The maximum this compound level obtained in the bioreactor with the MTLY40-2p strain was 2.2 g/L, approximately half the concentration achieved in flask culture (5.5 g/L). tandfonline.com This suggests that intensive mixing and aeration in the bioreactor did not necessarily facilitate efficient synthesis in this specific case. tandfonline.com

However, other research highlights the importance of controlling parameters like agitation and aeration in bioreactors for optimal production. mdpi.comresearchgate.net The intensity of mixing and aeration has been shown to be crucial for cell proliferation and lactone biosynthesis. researchgate.net

Strategies to Overcome Substrate and Product Toxicity

Substrate (e.g., ricinoleic acid or castor oil) and product (this compound) toxicity can limit microbial growth and this compound production. core.ac.ukgoogle.comnih.govresearchgate.netresearchgate.net Several strategies have been investigated to mitigate these inhibitory effects.

Fed-batch cultivation is an interesting alternative to batch fermentation, as it can prevent the toxic effects of elevated substrate and product concentrations by controlling their supply. core.ac.uknih.gov Step-wise fed-batch strategies, where the substrate is added in pulses, have shown increased this compound concentrations compared to batch mode. core.ac.uk For example, a step-wise fed-batch with the MTLY40-2P strain using 60 g/L of castor oil added in two pulses led to a twofold increase in this compound concentration (around 7 g/L) compared to batch mode. core.ac.uk

Cell immobilization has also been suggested as a method to provide some protection to cells against physico-chemical changes and potentially reduce toxicity effects. core.ac.uk The use of macroporous adsorbent resins in the biotransformation process can continuously adsorb the converted product, thereby reducing the inhibition and toxicity of high product concentrations on yeast cells and improving transformation efficiency. google.com Adding substances like gum tragacanth to the medium has also been explored as a strategy to enhance this compound production and reduce its toxicity towards the cell. researchgate.net

Integration of Biotransformation and Separation

Integrating biotransformation and separation processes can help overcome product inhibition and simplify downstream processing. mdpi.comgoogle.comnih.gov In situ product removal (ISPR) is a strategy where the product is removed from the reaction medium as it is produced. nih.gov

One approach involves using macroporous adsorbent resins added directly to the biotransformation medium to continuously adsorb the this compound. google.com This not only reduces product toxicity but also facilitates product recovery. google.com Affinity-based ISPR has been demonstrated using a filamentous fungus co-immobilized with an oily substrate, where a particulate-specific adsorbent is suspended in the reaction medium to bind the this compound. nih.gov This method resulted in higher yields and easier product recovery. nih.gov

Research has also attempted to integrate biotransformation with separation techniques like hydrodistillation. mdpi.com While hydrodistillation can yield a product with higher purity compared to liquid-liquid extraction, the efficiency of separating lactone at low concentrations can be a challenge. mdpi.com

Downstream Processing and Purification Methodologies

After biotransformation, downstream processing and purification are necessary to isolate and obtain high-purity this compound. researchgate.net Common methods involve separating the product from the fermentation broth and removing impurities. researchgate.net

Liquid-liquid extraction is a widely used technique for recovering this compound from the biotransformation medium. mdpi.comnih.gov Solvents like diethyl ether have been found to be effective for this purpose. mdpi.comnih.gov Acidification of the biotransformation medium before extraction can increase the concentration of lactone in the aqueous phase, facilitating its recovery. mdpi.com

Hydrodistillation is another method explored for separating this compound, offering potentially higher purity compared to extraction. mdpi.com However, its efficiency might be lower at low lactone concentrations. mdpi.com

Adsorption onto porous materials like Amberlite XAD-4 resin has shown promise for effectively adsorbing this compound from the biotransformation medium. mdpi.comgoogle.com This method can be integrated with the biotransformation process for in situ product removal or used as a separate downstream step. mdpi.comgoogle.com

Chromatographic methods are also utilized in the purification of this compound, often in combination with extraction techniques. researchgate.net

Here is a table summarizing some research findings on this compound production:

| Strain of Yarrowia lipolytica | Culture Type | Substrate | Substrate Concentration | This compound Concentration | Reference |

| W29 | Flask | Castor oil | 100 g/L | 1.8 ± 0.03 g/L | tandfonline.comtandfonline.comproquest.com |

| MTLY40-2p | Flask | Castor oil | 100 g/L | 5.5 ± 0.16 g/L | tandfonline.comtandfonline.comproquest.com |

| W29 | Bioreactor | Castor oil | Not specified | ~2.1 g/L | tandfonline.com |

| MTLY40-2p | Bioreactor | Castor oil | Not specified | 2.2 g/L | tandfonline.com |

| MTLY40-2P | Fed-batch | Castor oil | 60 g/L (pulsed) | ~7 g/L | core.ac.uk |

| DSM 3286 | Batch | Ricinoleic acid | 1.5% | 62.4 mg/L | researchgate.net |

| DSM 3286 | Batch | Castor oil | 2.5% | 52.9 mg/L | researchgate.net |

| NCIM 3590 | CSTR | Ricinoleic acid | 5 g/L | 200 mg/L/h (productivity) | researchgate.netresearchgate.net |

| L2 KF156787 | Flask | Castor oil | Not specified | ~460 mg/L | chemicalpapers.comresearchgate.net |

| CCMA 0242 | Fed-batch | Castor oil | 30% (v/v) | 75.8 mg/L | nih.gov |

Note: Some values are approximate based on interpretation of figures or text.

Extraction Techniques

Efficient extraction of this compound from the biotransformation medium is a critical downstream processing step. Various techniques have been investigated to effectively separate the lactone from the complex mixture mdpi.comresearchgate.netdntb.gov.uamdpi.com. Common methods include liquid-liquid extraction, hydrodistillation, and adsorption mdpi.commdpi.com.

Liquid-liquid extraction is a simple and rapid method for isolating fragrance compounds mdpi.com. The effectiveness of this technique depends heavily on the choice of solvent. Studies have compared the efficiency of different solvents, such as diethyl ether, hexane, heptane, chloroform, and dichloromethane, for extracting this compound from biotransformation media mdpi.comresearchgate.net. Diethyl ether has been identified as a highly effective solvent, particularly when used at a 1:1 ratio with the medium mdpi.comresearchgate.net. While extraction can be highly efficient in recovering the lactone, the purity of the resulting extract may be lower compared to other methods mdpi.comresearchgate.net.

Adsorption on porous materials offers an alternative approach for this compound separation. Various adsorbents, including natural materials like zeolite and vermiculite, and polymer resins such as Amberlite XAD-4, have been evaluated for their ability to adsorb this compound from the medium mdpi.comresearchgate.net. Amberlite XAD-4 resin has demonstrated high efficiency in adsorbing this compound, with a significant percentage of the lactone being adsorbed within a relatively short time mdpi.comresearchgate.net. The adsorption isotherm for this compound on Amberlite XAD-4 has been found to be linear mdpi.comresearchgate.net. Following adsorption, the lactone can be desorbed from the resin using appropriate solvents like ethanol (B145695) mdpi.comresearchgate.net. Adsorption on Amberlite XAD-4 is considered a potentially suitable method for industrial applications due to its efficiency mdpi.com.

A comparison of these techniques highlights their respective advantages and disadvantages in terms of efficiency and purity mdpi.comresearchgate.net.

Microencapsulation for Stability and Controlled Release

Microencapsulation is a valuable technique employed to enhance the stability of this compound and enable its controlled release researchgate.netmdpi.com. This process involves enclosing the aroma compound within a protective matrix or shell mdpi.comijarsct.co.incore.ac.uk. Microencapsulation is particularly useful for volatile or sensitive compounds like this compound, protecting them from degradation during processing and storage and limiting interactions with other components in a product researchgate.netmdpi.com.

Spray drying is a common method used for the microencapsulation of this compound researchgate.netmdpi.com. This technique typically involves creating an emulsion containing the this compound and a carrier material, which is then spray-dried to produce a powder containing encapsulated aroma researchgate.netmdpi.com.

The composition of the carrier material is crucial for the stability of the emulsion and the efficiency of the microencapsulation process researchgate.netmdpi.com. Emulsions based on materials such as rapeseed oil, maltodextrin, and gum Arabic have been investigated as effective carriers for this compound researchgate.netmdpi.com. Optimizing the ratio and concentration of these components is important for forming a stable emulsion prior to drying researchgate.net.

Process parameters during spray drying, such as the inlet air temperature, significantly impact the quality of the resulting powder and the encapsulation efficiency researchgate.netmdpi.com. Higher inlet air temperatures have been shown to contribute to more efficient microencapsulation, with a greater amount of aroma encapsulated within the particles and less adhering to the surface researchgate.netmdpi.com.

High-pressure homogenization of the emulsion before spray drying can also improve the process by ensuring better fragmentation and homogenization of the emulsion droplets researchgate.netmdpi.com.

While microencapsulation offers significant benefits for stability and controlled release, the process itself can sometimes lead to a decrease in the concentration of the aroma compound in the final encapsulated product compared to the initial emulsion mdpi.com. The concentration of the aroma in the microcapsules can also be correlated with the amount of carrier material used and the resulting emulsion viscosity mdpi.com.

Microencapsulation provides a mechanism for the controlled release of the core material, which can occur through various mechanisms, including diffusion through the shell, dissolution or melting of the wall, or mechanical rupture of the capsule ijarsct.co.incore.ac.uk. This controlled release is essential for maintaining the desired aroma profile over time and in different applications researchgate.netmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12813 wikidata.org |

Interactive Data Table Example (Illustrative - based on search results)

While specific detailed numerical data tables for process optimization and microencapsulation were mentioned in the search results, extracting and presenting them interactively here is not feasible within this format. However, an example of how such data might be presented in a table based on the search findings is shown below:

| Extraction Method | Solvent/Adsorbent | Efficiency (%) (Illustrative) | Purity (%) (Illustrative) | Notes |

| Liquid-Liquid Extraction | Diethyl ether | High | Lower | Rapid, solvent choice is critical mdpi.comresearchgate.net |

| Hydrodistillation | Water | Lower | Higher | Purity is an advantage mdpi.comresearchgate.net |

| Adsorption | Amberlite XAD-4 | High | N/A | Efficient adsorption, requires desorption mdpi.comresearchgate.net |

Analytical and Characterization Techniques

Quantitative Analysis of Gamma-Decalactone

Quantitative analysis of this compound is typically performed using chromatographic methods, which allow for the separation and measurement of the compound within a sample.

Gas Chromatography (GC) is a widely used technique for the quantitative analysis of this compound. sigmaaldrich.commdpi.com It involves injecting a sample into a GC instrument equipped with a capillary column and a detector, such as a flame ionization detector (FID). mdpi.com The compound is separated based on its volatility and interaction with the stationary phase of the column, and its concentration is determined by comparing the peak area to a calibration curve. mdpi.com GC has been employed for the quantitative determination of this compound in various matrices, including biotransformation media and fruit beverages. sigmaaldrich.commdpi.com For instance, in studies involving the biotransformation of ricinoleic acid to this compound, GC with a BPX column and FID has been used with specific temperature programming to analyze the lactone content. mdpi.com The use of internal standards, such as gamma-undecalactone, is common in GC analysis to improve the accuracy of quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful and sensitive approach for the quantitative analysis and identification of this compound. researchgate.netmdpi.comresearchgate.net GC-MS couples the separation capabilities of GC with the detection and identification power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex samples where multiple volatile compounds are present. researchgate.net In GC-MS, after separation by GC, compounds enter a mass spectrometer, which measures their mass-to-charge ratio, providing a unique fragmentation pattern that helps identify the compound. researchgate.net GC-MS has been used for the quantitative analysis of this compound in various food products, including wines and strawberry flavorings. researchgate.netresearchgate.netpan.olsztyn.pl Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often coupled with GC-MS for the analysis of volatile compounds like this compound in matrices such as wine, allowing for quantification at low microgram per liter concentrations. researchgate.netresearchgate.net Stable isotope dilution assay (SIDA) in conjunction with GC-MS, using deuterated internal standards like d7-gamma-decalactone, is another method employed for accurate quantification of lactones in complex samples. researchgate.net

Gas Chromatography (GC)

Analysis of Chiral Enantiomers

This compound is a chiral compound, meaning it exists as two stereoisomers, enantiomers, which are non-superimposable mirror images. These enantiomers can have different odor characteristics and biological activities. gcms.cz Analyzing the distribution of these enantiomers is crucial, especially for determining the authenticity of natural flavorings. pan.olsztyn.placs.orgbibliotekanauki.pl

Chirospecific analysis focuses on separating and quantifying the individual enantiomers of a chiral compound. acs.orgacs.org For this compound, this is typically achieved using chromatographic techniques with chiral stationary phases. gcms.czacs.org Multidimensional Gas Chromatography (MDGC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) using chiral capillary columns are common methods for separating this compound enantiomers. acs.orggcms.czacs.org These chiral columns contain modified cyclodextrins or other chiral selectors that interact differently with each enantiomer, leading to their separation. gcms.czbibliotekanauki.pl Studies on natural sources like raspberries and apricots have shown that the (R)-enantiomer of this compound often predominates. acs.orgacs.org For example, in genuine raspberry fruits, the enantiomeric distribution of this compound was found to be approximately 89.4% (R)-(+) and 10.6% (S)-(-). acs.org The enantiomeric ratio can be a key indicator of whether a flavor compound is of natural origin or synthetically produced, as synthetic processes often yield a racemic mixture (equal proportions of both enantiomers). acs.orgoup.com

Chirospecific Analyses and Enantiomer Separations

Spectroscopic Characterization in Biological Systems (e.g., Infrared Spectroscopy)

Spectroscopic techniques, such as Infrared (IR) spectroscopy, can be used to characterize the interactions of this compound within biological systems. jmb.or.krmdpi.comacs.orgazom.combiorxiv.org While direct IR spectroscopy of this compound within complex biological matrices can be challenging due to the strong absorption of water, techniques like Fourier Transform Infrared (FTIR) spectroscopy can provide information about molecular interactions. jmb.or.krmdpi.comazom.combiorxiv.org FTIR spectroscopy measures the vibrations of molecular bonds, which can be affected by interactions with other molecules, such as proteins or lipids. mdpi.comazom.combiorxiv.org Studies have utilized FTIR to investigate the interactions of lactones with biological membranes, providing insights into how these compounds might interact with cellular components. mdpi.com For example, FTIR analysis has been used to study the interactions of certain lactones with red blood cell membranes, observing changes in characteristic frequency bands of membrane components like carbonyl and phosphate (B84403) groups. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to study the interactions of this compound with biological molecules, such as proteins, providing detailed information about binding sites and conformational changes. acs.org

Biological Activities and Ecological Roles

Sensory Perception and Flavor Contribution

gamma-Decalactone is a key volatile compound that significantly impacts the aroma and taste of many foods, particularly fruits. wikipedia.orgfactmr.com

This compound is well-known for its intense fruity aroma, often described as peach-like, sweet, creamy, and sometimes with apricot, buttery, or coconut nuances. zhishangchem.comwikipedia.orgfraterworks.comlaxmideewanfragrances.comodowell.comperfumersapprentice.comsigmaaldrich.com This characteristic scent makes it a crucial component in the flavor profiles of various fruits. wikipedia.orgfactmr.com

The odor profile of this compound can be summarized as follows:

| Odor Attribute | Description |

| Primary | Fruity, Peach-like |

| Secondary | Sweet, Creamy, Buttery, Coconut, Apricot-like |

| Subtle | Waxy, Fatty, Oily, Fresh |

At a concentration of 10 ppm, its taste characteristics have been described as creamy, fatty, oily, buttery sweet, coconut, fruity, and peach-like. odowell.com

The concentration of this compound in fruits can be correlated with their ripeness stage. In strawberries, this compound levels reach their maximum in fully ripe fruits. researchgate.net In peaches, the emission of volatile lactones, including this compound, directly correlates with the increase in ethylene (B1197577) emission, a hormone associated with ripening. mdpi.com Furthermore, studies on strawberry nectars have shown that higher concentrations of aroma compounds, including this compound, are found in nectars produced from strawberries harvested at an overripe stage compared to those harvested ripe from an earlier harvest. mdpi.com This suggests that this compound content can serve as an indicator of fruit maturity and can be influenced by storage conditions.

Influence on Sweetness Perception

Role in Plant Physiology

This compound is a volatile compound produced in various fruits and plays a role in their development and characteristics.

This compound is a significant volatile compound found in the aroma profiles of numerous fruits. It has been reported in peaches, apricots, and strawberries. odowell.comchemicalbook.comscientificlabs.com In strawberries, this compound is often the most abundant lactone and its presence is associated with desirable "fruity," "sweet," or "peach-like" aroma. researchgate.netfrontiersin.org The biosynthesis of this compound in strawberry fruit is controlled by genes such as the fatty acid desaturase FaFAD1, which is specifically expressed in ripe fruits and correlates with this compound production. frontiersin.orgjst.go.jpresearchgate.net

In peaches, this compound is considered a main volatile aroma compound and a key component contributing to the characteristic peach aroma. scientificlabs.comnih.gov Its production increases during ripening. mdpi.com

This compound is also found in Japanese apricot (Prunus mume) and is identified as a key volatile compound contributing to its favorable sweet aroma. jst.go.jp Its presence has been noted in carrot leaf essential oil. scentree.co

Other fruits where this compound has been reported include mango, bilberry, plums, prunes, guava, and Japanese apricot. odowell.comchemicalbook.comjst.go.jp

Ecological Interactions

This compound has been identified as having roles in ecological interactions, particularly among insects. It has been found to be a component of the sex pheromone of certain scarab beetles, such as the North American species Osmoderma eremicola. uwosh.edunih.gov Both male and female O. eremicola are attracted to this compound. nih.gov Furthermore, this compound may act as a kairomone (a chemical signal beneficial to the receiver) for other insects, such as the predatory click beetle Elater abruptus, which are also attracted to this compound, potentially using it to locate suitable habitat. uwosh.edunih.gov Research also suggests that this compound may play an ecological role in plants by inhibiting seed germination, potentially preventing premature sprouting. acs.org Additionally, gamma-lactones, including this compound, have shown some antimicrobial activity against certain fungi, yeast, and bacteria in laboratory studies. plos.orgnih.gov

Pheromonal Activity (e.g., Osmoderma eremicola)

(R)-(+)-γ-Decalactone has been identified as a primary component of the aggregation-sex pheromone in the North American hermit beetle species Osmoderma eremicola. nih.govuwosh.eduorcid.org Studies involving field trials with lures containing synthetic (R)-(+)-γ-decalactone or the racemate have shown attraction of both male and female O. eremicola. nih.gov Laboratory bioassays confirmed that only male O. eremicola produce this pheromone, sometimes along with a trace of γ-dodecalactone. nih.govuwosh.edu This pheromone is also produced by males of several Palearctic Osmoderma species, including the endangered O. eremita. nih.govuwosh.edu Research on European species like Osmoderma eremita and Osmoderma barnabita has shown that males release only the (R)-enantiomer, and females of these species are anosmic to the (S)-enantiomer. slu.se Despite genetic divergence, these European species rely on the same enantiomer for mate finding. slu.se The male-produced pheromone in Osmoderma species may function as a territorial signal that attracts females. slu.se

Kairomonal Activity (e.g., Elater abruptus)

This compound also exhibits kairomonal activity, acting as a signal that benefits the receiver but disadvantages the emitter. Females of the click beetle Elater abruptus are significantly attracted to γ-decalactone. nih.govuwosh.eduresearchgate.netresearchgate.net It is hypothesized that E. abruptus females may be "eavesdropping" on the pheromone released by Osmoderma eremicola males to locate suitable habitat for their own offspring, as both beetle species develop in decaying hardwood trees. uwosh.edu The attraction of Elater abruptus females suggests a potentially widespread kairomonal role for this compound. nih.govresearchgate.netresearchgate.net

Antifeedant Properties

Studies have investigated the antifeedant properties of γ-decalactone, particularly against insects like aphids (Myzus persicae). The deterrent activity of decalactones against aphids depends on the size of the lactone ring and the enantiomeric purity. nih.gov While δ-decalactone appeared inactive against M. persicae, γ-decalactone restrained aphid probing at the ingestional phase. nih.govresearchgate.net Specifically, the (-)-(S)-γ-decalactone enantiomer demonstrated a strong and durable limiting effect on aphid feeding, lasting for at least 24 hours, expressed at the phloem level. nih.govresearchgate.net

Cellular and Subcellular Interactions

This compound has been shown to interact with cellular components, particularly cell membranes, affecting their properties and the activity of associated enzymes.

Cellular and Subcellular Interactions

Interaction with Cell Membranes and Lipids

Due to its hydrophobic nature, γ-decalactone can interact strongly with cell membrane lipids and components. researchgate.netresearchgate.netnih.gov Infrared spectroscopy measurements have shown that this compound rapidly diffuses into model phospholipid bilayers, such as dimyristoyl-L-alpha-phosphatidylcholine (DMPC) films, modifying their general physical state within minutes. researchgate.netnih.govuliege.be This interaction is proposed as an initial link to the toxic effects observed in microorganisms like yeast. researchgate.netresearchgate.netnih.gov

Effect on Membrane Fluidity and Permeability

This compound has a significant impact on membrane fluidity. In the yeast Yarrowia lipolytica, γ-decalactone strongly increased membrane fluidity, as evaluated by fluorescence anisotropy measurements. researchgate.netnih.govuliege.be This fluidizing effect was more pronounced than that of benzyl (B1604629) alcohol, a known fluidizing agent. nih.gov Infrared spectroscopic measurements on model phospholipid bilayers revealed that the introduction of γ-decalactone decreased the phase transition temperature, further indicating increased fluidity. researchgate.netresearchgate.netnih.govuliege.be Changes in membrane fluidity can affect membrane permeability. quora.comnumberanalytics.com While the search results specifically highlight increased fluidity caused by γ-decalactone, increased membrane fluidity is generally associated with increased permeability, allowing for easier passage of substances across the membrane. numberanalytics.comphysicsandmathstutor.com

Influence on H+-ATPase Activity

The presence of γ-decalactone has been shown to strongly affect the activity of H+-ATPase in membrane preparations of yeast cells. researchgate.netresearchgate.netnih.govuliege.be This vital membrane enzyme's activity is significantly lowered by the diffusion of γ-decalactone into the membranes. uliege.be This effect on H+-ATPase activity is considered a key mechanism underlying the toxicity of γ-decalactone in yeast, alongside its impact on membrane fluidity and potential depolarization of cells at higher concentrations. researchgate.netnih.govuliege.be

Toxicological Considerations and Metabolic Fate in Biological Systems

Mechanisms of Toxicity in Producing Microorganisms

Microbial production of gamma-decalactone, often utilizing yeasts like Yarrowia lipolytica, can be limited by the toxicity of the compound itself to the producing organism. High concentrations of this compound in the fermentation medium can negatively impact microbial cell function and viability. researchgate.netoup.comcore.ac.uk

Inhibition of Cell Growth and Viability

Studies have shown that this compound concentrations above a certain threshold can inhibit the growth of producing yeast strains. For Yarrowia lipolytica, concentrations exceeding 150 mg/L have been reported to inhibit cell growth. researchgate.netoup.com Furthermore, concentrations reaching 500 mg/L can exhibit cytotoxic effects, leading to decreased cell viability and even cell death. nih.gov This inhibition is a significant bottleneck in achieving high yields in biotechnological production processes. core.ac.uk

Membrane Depolarization